molecular formula C6H13NO B1392431 3-(Ethoxymethyl)azetidine CAS No. 897086-97-4

3-(Ethoxymethyl)azetidine

Cat. No.: B1392431
CAS No.: 897086-97-4
M. Wt: 115.17 g/mol
InChI Key: OTJMAVHXYPLBTQ-UHFFFAOYSA-N
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Description

3-(Ethoxymethyl)azetidine is a valuable azetidine-based chemical building block prized by researchers in medicinal chemistry and organic synthesis. This saturated, four-membered heterocyclic ring, functionalized with an ethoxymethyl side chain, serves as a crucial scaffold in the design and development of novel bioactive molecules. Its constrained geometry and ability to improve physicochemical properties make it a key structure in drug discovery programs, particularly for exploring structure-activity relationships (SAR) and optimizing potency and metabolic stability . Researchers utilize this compound as a versatile intermediate for constructing more complex molecular architectures. All compounds are provided strictly For Research Use Only (RUO). They are not intended for diagnostic or therapeutic applications and are absolutely not for human use.

Properties

IUPAC Name

3-(ethoxymethyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-2-8-5-6-3-7-4-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJMAVHXYPLBTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312405
Record name 3-(Ethoxymethyl)azetidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

897086-97-4
Record name 3-(Ethoxymethyl)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=897086-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Ethoxymethyl)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Functionalization of 3 Ethoxymethyl Azetidine Scaffolds

Ring-Opening Reactions of Azetidine (B1206935) Derivatives

The significant ring strain of azetidines, though less than that of aziridines, is a primary driver of their reactivity, making them susceptible to ring-opening reactions under appropriate conditions. rsc.org These reactions relieve the strain and provide access to a variety of linear, functionalized amine derivatives.

Nucleophilic ring-opening is the most common class of these transformations. magtech.com.cn Azetidines, being relatively stable heterocycles, often require activation to facilitate nucleophilic attack. This is typically achieved through two main strategies:

Lewis Acid Catalysis: A Lewis acid can coordinate to the azetidine nitrogen, polarizing the C-N bonds and making the ring carbons more electrophilic.

Formation of Azetidinium Ions: Alkylation or acylation of the ring nitrogen forms a positively charged azetidinium ion. This significantly enhances the ring's electrophilicity, making it readily susceptible to cleavage by even weak nucleophiles. magtech.com.cnbohrium.com

The regioselectivity of the nucleophilic attack is highly dependent on the substitution pattern of the azetidine ring and the nature of the nucleophile. magtech.com.cn For a 3-substituted azetidine like 3-(ethoxymethyl)azetidine, nucleophilic attack generally occurs at the less sterically hindered C-4 position, leading to γ-substituted propylamines. researchgate.net However, electronic effects from substituents can alter this preference. magtech.com.cn A variety of nucleophiles, including halides, amines, and oxygen-based nucleophiles, can be employed in these reactions. beilstein-journals.orgnih.govresearchgate.net Recent studies have also explored photochemical methods to generate strained azetidinols that subsequently undergo ring-opening upon addition of ketones or boronic acids. beilstein-journals.org

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Azetidine Derivatives
Azetidine DerivativeActivating AgentNucleophileProduct TypeReference
N-Alkoxycarbonyl azetidiniumChloroformateHalides (e.g., Cl-, Br-)γ-Halo-N-alkoxycarbonyl propylamines bohrium.com
N,N-Dialkyl azetidiniumAlkyl HalideNitrogen (Azide, Amines)γ-Azido or γ-Amino propylamines researchgate.net
3-PhenylazetidinolPhotochemical GenerationBoronic Acids3-Amino-1,2-diols beilstein-journals.org
N-Substituted AzetidinesAcid-mediation (intramolecular)Pendant Amide GroupDecomposed linear products nih.gov

Derivatization at the Azetidine Ring and Side Chains

The secondary amine nitrogen of the this compound ring is a key site for functionalization. As a nucleophile, it readily participates in a range of reactions to form stable, substituted products. These modifications are crucial for modulating the physicochemical properties of the molecule, such as lipophilicity, basicity, and hydrogen bonding capacity.

Common N-substitution reactions include:

N-Alkylation: Reaction with alkyl halides or pseudohalides (e.g., triflates, tosylates) in the presence of a base introduces alkyl groups onto the nitrogen atom. This reaction is fundamental for building more complex structures and attaching pharmacophoric elements. researchgate.netrsc.org

Reductive Amination: The azetidine nitrogen can react with aldehydes or ketones to form an intermediate iminium ion, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to yield N-alkylated products.

N-Acylation: Treatment with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) affords the corresponding N-amides. organic-chemistry.org This transformation introduces a planar, hydrogen-bond accepting group, which can be critical for biological activity.

N-Arylation: Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form a C-N bond between the azetidine nitrogen and an aryl halide, providing access to N-aryl azetidine derivatives.

N-Sulfonylation: Reaction with sulfonyl chlorides yields N-sulfonamides, which can act as hydrogen-bond donors and are often used as bioisosteres for other functional groups.

Table 2: Representative N-Substitution Reactions for Azetidine Scaffolds
Reaction TypeReagentsProductReference Example
N-AlkylationAlkyl Halide (e.g., Benzyl Bromide), Base (e.g., LDA)N-Alkyl Azetidine rsc.org
N-AcylationAcyl Chloride or AnhydrideN-Acyl Azetidine (Amide) organic-chemistry.orgtandfonline.com
N-SulfonylationSulfonyl Chloride (e.g., Tosyl Chloride), BaseN-Sulfonyl Azetidine (Sulfonamide) nih.gov

The ethoxymethyl side chain at the C-3 position, -CH₂OCH₂CH₃, is generally characterized by its chemical stability. The ether linkage (C-O-C) is robust and unreactive towards many common reagents, including mild acids, bases, and oxidizing or reducing agents. masterorganicchemistry.com

Cleavage of the ether bond is possible but typically requires harsh conditions. wikipedia.org The most common method for ether cleavage is treatment with strong protic acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI). chemistrysteps.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.com Given the primary nature of both carbons attached to the ether oxygen in the ethoxymethyl group, this cleavage would occur via an Sₙ2 mechanism. Such forcing conditions, however, may not be compatible with the azetidine ring itself, potentially leading to ring-opening or other side reactions. Therefore, transformations targeting the ethoxymethyl group are less common and must be approached with caution.

Cross-Coupling Strategies for Azetidine Diversification (e.g., Suzuki-Miyaura Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the functionalization of azetidine scaffolds. The Suzuki-Miyaura coupling, which couples an organoboron reagent with a halide or triflate, is a particularly versatile and widely used method. nih.govmdpi.com

To utilize this strategy, a this compound derivative must first be functionalized with a suitable leaving group, such as a bromine or iodine atom, typically on an aryl or heteroaryl substituent attached to the azetidine core. For instance, an N-aryl-azetidine bearing a bromo substituent on the aryl ring can serve as a substrate for Suzuki-Miyaura coupling. The reaction proceeds by reacting this halo-azetidine derivative with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. mdpi.com This allows for the introduction of a wide array of new aryl, heteroaryl, or vinyl groups, significantly expanding the chemical diversity of the azetidine library. nih.gov

Research has also demonstrated the utility of azetidine-based ligands in promoting Suzuki-Miyaura reactions, with palladium(II) complexes of azetidine ligands showing high catalytic activity for the coupling of aryl bromides and chlorides. researchgate.net

Table 3: Example of Suzuki-Miyaura Coupling for Azetidine Diversification
Azetidine SubstrateCoupling PartnerCatalyst/BaseProductReference
N-Alkyl-2-(bromoaryl)aziridine*Arylboronic AcidPdCl₂(dppf) / K₂CO₃N-Alkyl-2-(biaryl)aziridine nih.gov
4-Bromonitrobenzene4-Tolylboronic AcidAzetidine-Pd Complex / Cs₂CO₃4-Nitro-4'-methyl biphenyl mdpi.com

*Note: While this example uses an aziridine, the principle is directly applicable to azetidine scaffolds.

Applications of 3 Ethoxymethyl Azetidine and Azetidine Scaffolds in Material and Chemical Sciences

Role as Building Blocks in Organic Synthesis

Azetidine (B1206935) derivatives, including those with an ethoxymethyl substitution at the 3-position, serve as fundamental building blocks in organic synthesis. Their utility stems from the ability of the strained four-membered ring to undergo selective ring-opening reactions, providing access to a variety of functionalized acyclic amines that would be challenging to synthesize through other methods. researchgate.net The presence of the ethoxymethyl group offers an additional point of functionality and can influence the stereochemical outcome of reactions.

The synthesis of functionalized azetidines often involves multi-step sequences, starting from readily available precursors. For instance, a general approach to 3-substituted 3-(acetoxymethyl)azetidines, close analogs of 3-(Ethoxymethyl)azetidine, begins with the Horner-Wadsworth-Emmons reaction of N-Boc-azetidin-3-one, followed by an aza-Michael addition with various nucleophiles. This method highlights the role of the azetidine core as a versatile scaffold for introducing diverse functionalities.

Recent synthetic advancements have further expanded the toolkit for creating substituted azetidines. These methods include:

Intramolecular C–H amination: Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination provides a route to functionalized azetidines. jmchemsci.com

Photocycloaddition: An intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, promoted by visible light, allows for the synthesis of densely functionalized azetidines. jmchemsci.com

Ring Contraction: A one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones can yield α-carbonylated N-sulfonylazetidines.

These synthetic strategies underscore the importance of azetidine derivatives as versatile building blocks for accessing a wide range of molecular architectures.

Integration into Complex Molecular Architectures

The foundational azetidine scaffold, including this compound, is instrumental in the construction of more complex molecular frameworks such as fused, bridged, and spirocyclic ring systems. nih.gov The controlled ring-opening or functionalization of the azetidine ring allows for its incorporation into larger, more intricate structures that are of significant interest in medicinal chemistry and materials science.

One notable example is the diversification of a densely functionalized azetidine ring system to create a variety of complex architectures. nih.gov This process often involves a series of carefully orchestrated reactions that build upon the initial azetidine core. For instance, an azetidine-fused 8-membered ring can be synthesized via ring-closing metathesis from a suitable azetidine precursor. nih.gov This approach demonstrates how the azetidine scaffold can be strategically employed to access novel and complex molecular topographies.

The ability to integrate the azetidine motif into these larger structures is crucial for exploring new chemical space and developing molecules with tailored properties. The specific substitution pattern on the azetidine ring, such as the ethoxymethyl group at the 3-position, can play a critical role in directing the assembly of these complex architectures and influencing their final three-dimensional shape.

Applications in Agrochemical and Specialty Chemical Synthesis

The azetidine scaffold is increasingly being explored for its potential in the synthesis of agrochemicals and specialty chemicals. The incorporation of an azetidine ring into a molecule can impart desirable physicochemical properties, such as improved metabolic stability and bioavailability, which are crucial for the development of effective crop protection agents and other specialized chemical products. jmchemsci.com

While specific data on the direct application of this compound in commercial agrochemicals is not widely available, the general utility of the azetidine scaffold in this sector is recognized. The unique conformational constraints imposed by the four-membered ring can lead to enhanced biological activity and selectivity. Researchers in the agrochemical industry are continuously exploring novel heterocyclic structures to overcome challenges such as pest resistance and to develop more environmentally benign products. The azetidine motif represents a promising area of investigation in this ongoing effort.

Contributions to Advanced Materials Science and Polymer Chemistry

In the realm of materials science, azetidine derivatives are valuable monomers for the synthesis of novel polymers with unique properties. The ring-opening polymerization of azetidines and their derivatives can lead to the formation of polyamines, which have a wide range of applications, including as coatings, adhesives, and in biomedical devices. utwente.nl

The cationic ring-opening polymerization of azetidines is a common method to produce these polymers. researchgate.net The reactivity of the azetidine ring, driven by its inherent strain, facilitates the polymerization process. By carefully selecting the substituents on the azetidine monomer, such as the ethoxymethyl group, the properties of the resulting polymer, including its solubility, thermal stability, and mechanical strength, can be tailored.

For example, polymers containing pendant azetidine functions can be synthesized by the free radical polymerization of azetidinyl acrylates or methacrylates. These polymers can be further modified by treating them with acids or alkylating agents to produce water-soluble polymers with reactive azetidinium groups. nih.gov This versatility makes azetidine-based polymers attractive for a variety of advanced material applications.

Utilization in Compound Library Generation for Research

The azetidine scaffold is a valuable template for the generation of compound libraries used in high-throughput screening and drug discovery. The ability to systematically modify the azetidine core allows for the creation of a diverse collection of molecules with a wide range of structural and functional variations. nih.govnih.gov

A significant example of this is the solid-phase synthesis of a 1976-membered library of spirocyclic azetidines. nih.gov This library was designed to generate lead-like molecules with physicochemical properties suitable for targeting the central nervous system. nih.govnih.gov The synthesis of such a large and diverse library highlights the robustness of azetidine chemistry and its importance in modern drug discovery efforts.

The generation of these libraries relies on the ability to functionalize the azetidine scaffold at various positions. The presence of a substituent like the ethoxymethyl group on this compound provides a handle for further chemical modifications, enabling the creation of a vast array of derivatives for biological screening.

Spectroscopic and Structural Characterization of 3 Ethoxymethyl Azetidine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of azetidine (B1206935) derivatives, providing precise information about the chemical environment of magnetically active nuclei. Analysis of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-(Ethoxymethyl)azetidine is expected to show distinct signals for the protons of the azetidine ring, the ethoxy group, and the methylene (B1212753) bridge. The protons on the four-membered azetidine ring typically appear as complex multiplets due to spin-spin coupling. The chemical shifts are influenced by the ring strain and the electronegativity of the nitrogen atom. For the hydrochloride salt of this compound, a ¹H NMR spectrum has been reported. chemicalbook.com Similarly, the spectrum for the analogue 3-(Methoxymethyl)azetidine (B3030679) hydrochloride is also available. chemicalbook.com The methylene protons of the azetidine ring (at positions 2 and 4) are diastereotopic and would be expected to show complex splitting patterns. The proton at position 3 would appear as a multiplet, coupled to the adjacent methylene protons on the ring and the ethoxymethyl side chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct signals would be observed for the three carbons of the azetidine ring, the methylene carbon of the ethoxymethyl group, and the two carbons of the ethyl group. The chemical shifts of the azetidine ring carbons are characteristic, reflecting the strained nature of the four-membered ring.

Table 1. Representative ¹H and ¹³C NMR Spectral Data for 3-Substituted Azetidine Analogues.
Compound/AnalogueNucleusChemical Shift (δ) in ppmAssignment
3-(Methoxymethyl)azetidine Hydrochloride chemicalbook.com¹H NMR~3.30-OCH₃ (methoxy)
~3.50-CH₂-O- (methylene bridge)
~3.90-4.20-CH₂-N- (azetidine ring protons at C2/C4)
~3.00-3.20-CH- (azetidine ring proton at C3)
Generic 3-Substituted Azetidine rsc.org¹³C NMR~50-60Azetidine Ring Carbons (C2, C4)
~30-40Azetidine Ring Carbon (C3)
~70-80-CH₂-O- (ether side chain)

Note: The data in the table are representative and may vary depending on the solvent and specific analogue.

Mass Spectrometry (MS) Techniques for Molecular Mass Determination (e.g., LC-MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. govinfo.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are routinely employed in the characterization of synthetic compounds like this compound. nih.gov

LC-MS: This technique couples the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It allows for the analysis of complex mixtures, confirming the presence and molecular weight of the target compound. For this compound (molecular formula C₆H₁₃NO), the expected molecular weight is approximately 115.18 g/mol . In LC-MS analysis, the compound would typically be observed as its protonated molecular ion [M+H]⁺ at m/z 116.19.

HRMS: High-Resolution Mass Spectrometry provides a highly accurate mass measurement, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental formula of a molecule, distinguishing it from other compounds with the same nominal mass. The exact mass of the [M+H]⁺ ion for C₆H₁₃NO can be calculated and compared with the experimentally determined value to confirm the molecular formula unequivocally.

Table 2. Expected Mass Spectrometry Data for this compound.
ParameterValue
Molecular FormulaC₆H₁₃NO
Nominal Mass115 g/mol
Monoisotopic Mass115.099714 g/mol
Expected [M+H]⁺ Ion (HRMS)116.10752 g/mol

The fragmentation pattern observed in the mass spectrum (MS/MS) can also provide valuable structural information, helping to confirm the connectivity of the ethoxymethyl side chain to the azetidine ring.

Vibrational Spectroscopy for Functional Group Analysis (e.g., IR Spectroscopy)

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. mdpi.com The IR spectrum of this compound would exhibit characteristic absorption bands for the amine, ether, and alkane functionalities.

The key expected vibrational frequencies include:

N-H Stretch: A moderate absorption band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine in the azetidine ring.

C-H Stretch: Strong absorption bands between 2850-3000 cm⁻¹ due to the stretching vibrations of the aliphatic C-H bonds in the azetidine ring and the ethoxymethyl group.

C-O Stretch: A strong, characteristic band in the 1050-1150 cm⁻¹ region, indicative of the C-O-C ether linkage. jmchemsci.com

N-H Bend: A band in the 1590-1650 cm⁻¹ region.

C-N Stretch: A moderate absorption in the 1020-1250 cm⁻¹ range.

Analysis of the IR spectrum of the parent compound, azetidine, provides a reference for the characteristic vibrations of the four-membered ring. tandfonline.comchemicalbook.com

Table 3. Expected IR Absorption Frequencies for this compound.
Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
N-H Stretch3300 - 3500Secondary Amine (Azetidine)
C-H Stretch2850 - 3000Alkane (Ring and Side Chain)
C-O Stretch1050 - 1150Ether (C-O-C)
C-N Stretch1020 - 1250Amine

X-ray Crystallography for Absolute Configuration and Stereochemical Assignment

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound at atomic resolution. nih.gov This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov From this pattern, a detailed map of the electron density within the crystal can be calculated, revealing the precise positions of all atoms in the molecule.

For a chiral molecule like this compound (if synthesized in an enantiomerically pure or enriched form), X-ray crystallography can be used to determine its absolute configuration. The analysis provides precise measurements of:

Bond lengths and angles: Confirming the molecular connectivity and geometry.

Torsional angles: Describing the conformation of the molecule, including the pucker of the four-membered azetidine ring.

Stereochemistry: Unambiguously assigning the R or S configuration at the chiral center (C3).

Intermolecular interactions: Revealing how molecules pack together in the crystal lattice through forces like hydrogen bonding.

While a specific crystal structure for this compound is not publicly available, the technique has been widely applied to determine the structures of other complex organic molecules and azetidine derivatives. researchgate.netscispace.com Obtaining a suitable single crystal of this compound or a solid derivative (such as a hydrochloride or picrate (B76445) salt) would be a prerequisite for this analysis. nih.gov The resulting structural data would be invaluable for understanding its conformational preferences and stereochemical properties.

Computational and Theoretical Investigations of Azetidine Systems

Quantum Chemical Calculations on Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic properties of molecules like 3-(Ethoxymethyl)azetidine. wikipedia.org Methods such as Density Functional Theory (DFT) are frequently employed to predict molecular geometries, vibrational frequencies, and various electronic parameters. nih.gov

The optimized molecular geometry reveals key structural parameters. For the azetidine (B1206935) ring, the puckered four-membered structure is a defining feature. Calculations provide precise values for bond lengths, bond angles, and dihedral angles, which characterize this puckering. The choice of functional (e.g., M06-2X) and basis set (e.g., def2-TZVP) is crucial for obtaining results that correlate well with experimental data. nih.gov

Table 1: Illustrative Geometrical Parameters for a Substituted Azetidine Ring Note: These are representative values for a substituted azetidine ring and may vary for this compound. Calculations would be needed for precise parameters.

ParameterTypical ValueDescription
C-N Bond Length~1.47 ÅThe length of the carbon-nitrogen bonds within the ring.
C-C Bond Length~1.55 ÅThe length of the carbon-carbon bonds within the ring.
C-N-C Bond Angle~90°The angle formed by two carbon atoms and the nitrogen atom.
Ring Puckering Angle~20-35°The dihedral angle that defines the deviation of the ring from planarity.

Electronic structure analysis often focuses on the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap generally suggests higher reactivity. Furthermore, the spatial distribution of these orbitals can identify the likely sites for nucleophilic and electrophilic attack. The molecular electrostatic potential (MEP) surface is another tool used to visualize charge distributions and predict sites for intermolecular interactions.

Conformational Analysis and Intermolecular Interactions

The conformational landscape of azetidine derivatives is dominated by the puckering of the four-membered ring. Unlike a planar cyclobutane, the azetidine ring adopts a non-planar conformation to relieve ring strain. The substituent at the 3-position, in this case, the ethoxymethyl group, plays a significant role in determining the preferred conformation and the barrier to ring inversion.

Computational methods can map the potential energy surface associated with ring puckering, identifying the most stable conformations (energy minima) and the transition states connecting them. For this compound, the ethoxymethyl group can exist in either an axial or equatorial-like position relative to the approximate plane of the ring, each with a distinct energy level. The flexibility of the ethoxy side chain itself introduces additional conformational possibilities that can be explored computationally.

Intermolecular interactions, particularly hydrogen bonding, are crucial for understanding the behavior of these molecules in condensed phases and biological systems. The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor. Similarly, the oxygen atom of the ethoxymethyl group can also accept a hydrogen bond. Computational studies can model these interactions with solvent molecules (like water) or other species, quantifying their strength and geometric preferences. nih.gov Techniques like Atoms-in-Molecules (AIM) and Symmetry-Adapted Perturbation Theory (SAPT) can be used to analyze the nature of these non-covalent interactions, decomposing them into electrostatic, exchange, induction, and dispersion components. researchgate.net

Mechanistic Studies of Azetidine Formation and Reactivity

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For azetidines, this includes studying the pathways of their formation and their subsequent functionalization. DFT calculations are commonly used to map out reaction coordinates, locate transition states, and calculate activation energies, thereby providing a detailed picture of the reaction mechanism. nih.govnih.gov

Several synthetic routes to azetidines have been investigated computationally:

[2+2] Photocycloaddition: The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, is a direct method for forming the azetidine ring. rsc.org Mechanistic studies have explored the role of excited states and the formation of biradical intermediates, explaining the observed regioselectivity and stereoselectivity. researchgate.net

Radical Cyclization: The radical 4-exo-dig cyclization of ynamides, activated by copper-based photoredox catalysis, provides an alternative route. DFT calculations have shown that this pathway is kinetically favored over the alternative 5-endo-dig cyclization, explaining the selective formation of the four-membered ring. nih.gov

Intramolecular Aminolysis: The formation of azetidines from cis-3,4-epoxy amines catalyzed by Lewis acids like La(OTf)₃ has also been studied. Calculations of the transition states for ring-opening at C3 versus C4 showed that the formation of the azetidine ring is energetically much more favorable than the formation of a five-membered pyrrolidine (B122466) ring, consistent with experimental results. nih.gov

These computational studies not only rationalize experimental observations but also guide the development of new and more efficient synthetic methods. mit.edu

Predictive Modeling for Azetidine Derivatization

Predictive modeling is increasingly used in chemistry to design new molecules with desired properties, a process central to drug discovery. The azetidine scaffold is a valuable component in medicinal chemistry, and computational models can accelerate the development of new derivatives. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a statistical approach that correlates variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are quantified by molecular descriptors. nih.gov For a series of azetidine derivatives, a QSAR model could be built to predict their activity against a specific biological target. The model is developed using a "training set" of compounds with known activities and then validated using a "test set." nih.govmdpi.com

Table 2: Examples of Molecular Descriptors Used in QSAR

Descriptor ClassExample DescriptorInformation Encoded
ElectronicDipole MomentCharge distribution and polarity.
StericMolar RefractivityMolecular volume and polarizability.
TopologicalWiener IndexMolecular branching and connectivity.
ThermodynamicLogPLipophilicity and water/oil partitioning.

Emerging Research Directions and Future Perspectives for 3 Ethoxymethyl Azetidine Chemistry

Innovations in Efficient and Sustainable Synthesis

The synthesis of azetidine (B1206935) derivatives is undergoing a significant transformation, driven by the principles of green and sustainable chemistry. The goal is to design chemical processes that reduce environmental impact while maximizing economic viability and efficiency. primescholars.com This involves a shift away from hazardous substances and toward safer, more sustainable alternatives in all stages of synthesis. primescholars.com Key innovations focus on waste prevention, atom economy, safer solvents, and energy efficiency. primescholars.comprimescholars.com

Modern synthetic strategies are moving beyond traditional methods to incorporate novel catalytic and photochemical reactions.

Catalysis: The use of catalysts is a cornerstone of green chemistry as it allows reactions to proceed under milder conditions, reducing energy consumption and waste. alliedacademies.org For instance, lanthanoid (III) trifluoromethanesulfonates, such as La(OTf)3, have been shown to be excellent catalysts for the regioselective intramolecular aminolysis of epoxy amines to afford azetidines in high yields. frontiersin.org This method is notable for its efficiency and tolerance of various functional groups. frontiersin.org

Photochemistry: Light-mediated reactions offer a powerful and sustainable alternative to thermally driven processes. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, has emerged as one of the most efficient methods for synthesizing functionalized azetidines. nih.gov Recent advancements using visible light have overcome long-standing challenges, making the synthesis scalable and applicable to a wider range of substrates, including the creation of novel energetic materials. nih.govacs.orgchemrxiv.org

Flow Chemistry: Continuous flow chemistry is another innovation that improves the sustainability of chemical synthesis. alliedacademies.org By using microreactor systems, chemists can achieve precise control over reaction conditions, leading to higher yields, reduced waste, and improved safety. alliedacademies.org

These innovative approaches represent a significant step forward in producing azetidine compounds like 3-(Ethoxymethyl)azetidine in a more environmentally responsible manner.

Table 1: Comparison of Synthetic Methodologies for Azetidines
MethodologyDescriptionAdvantagesReference
Traditional Intramolecular SN2 CyclizationFormation of the azetidine ring by a nitrogen atom attacking a carbon with a leaving group (e.g., mesylate, halogen).Well-established and reliable. frontiersin.org
La(OTf)3-Catalyzed AminolysisLewis acid-catalyzed intramolecular ring-opening of cis-3,4-epoxy amines.High yields, high regioselectivity, tolerance of acid-sensitive functional groups. frontiersin.org
Aza Paternò-Büchi ReactionA [2+2] photocycloaddition between an imine and an alkene.Highly efficient for functionalized azetidines, can be performed with visible light, scalable. nih.gov
Palladium(II)-Catalyzed C-H AminationIntramolecular amination of a γ-C(sp3)–H bond to form the azetidine ring.Direct functionalization of C-H bonds, access to complex functionalized azetidines. rsc.org

Exploration of Novel Azetidine-Containing Scaffolds

The rigid, three-dimensional structure of the azetidine ring makes it an attractive scaffold for medicinal chemistry and diversity-oriented synthesis (DOS). nih.govenamine.net Researchers are actively using functionalized azetidines as building blocks to create a wide array of more complex molecular frameworks with unique biological and physical properties. nih.gov

The goal of DOS is to access new chemical space by creating libraries of compounds with diverse molecular scaffolds. nih.gov The diversification of a densely functionalized azetidine ring system can provide access to a wide variety of fused, bridged, and spirocyclic ring systems. nih.gov These complex structures are of significant interest for developing lead-like molecules, particularly for targets within the central nervous system (CNS). nih.gov

Recent research highlights several strategies for elaborating the azetidine core:

Fused and Bridged Systems: Through reactions like ring-closing metathesis, azetidine derivatives can be used to construct fused eight-membered rings. nih.gov

Spirocyclic Systems: The creation of novel spirocyclic azetidine scaffolds has been a focus of recent research, leading to the generation of large compound libraries for drug discovery. nih.gov

Bioisosteric Replacement: The azetidine moiety is also used as a bioisostere for other chemical groups. For example, a 3-aryl-azetidine was used to replace the phenylethyl group in analogues of the antitumor agent TZT-1027, resulting in compounds with potent antiproliferative activities. mdpi.com

N-SF5 Azetidines: A novel class of scaffolds, N-pentafluorosulfanyl (N–SF5) azetidines, has been developed as potential bioisosteres for N-tBu and N-CF3 groups in medicinal chemistry. acs.org These compounds are synthesized through strain-release difunctionalization reactions and exhibit high aqueous stability and increased lipophilicity. acs.org

The exploration of these novel scaffolds is expanding the chemical space accessible to drug discovery and materials science, with the potential for new therapeutic agents and functional materials. acs.org

Table 2: Examples of Novel Azetidine-Containing Scaffolds
Scaffold TypeSynthetic ApproachPotential ApplicationReference
Fused, Bridged, and Spirocyclic AzetidinesDiversity-Oriented Synthesis (DOS) from a functionalized azetidine core.CNS-focused lead-like libraries for drug discovery. nih.gov
3-Aryl-Azetidine AnaloguesConformational restriction strategy, replacing a flexible group with the rigid azetidine ring.Antitumor agents (e.g., TZT-1027 analogues). mdpi.com
N-SF5 AzetidinesStrain-release difunctionalization of azabicyclo[1.1.0]butanes with SF5-transfer reagents.Medicinal chemistry as bioisosteres with enhanced stability and lipophilicity. acs.org
Azetidine-Based STAT3 InhibitorsIterative medicinal chemistry approach to optimize a lead compound.Anticancer agents targeting the STAT3 signaling pathway. acs.org

Integration with Advanced Computational Design Principles

The integration of computational chemistry and molecular modeling has revolutionized the process of drug discovery and materials design. mdpi.com For azetidine chemistry, these in silico techniques are accelerating the design-synthesize-test cycle, reducing reliance on trial-and-error experimentation, and providing deeper insights into molecular behavior. mit.edu

Computational tools are being applied at multiple stages of research:

Guiding Synthesis: Researchers have successfully used computational models to predict the feasibility of chemical reactions for synthesizing azetidines. mit.edu By calculating properties like frontier orbital energies, these models can prescreen potential reactants and predict which combinations will lead to the desired product, saving significant time and resources. mit.edu

Molecular Docking: This technique is widely used to predict the binding orientation of small molecules to their biological targets. vistas.ac.inresearchgate.net For azetidine derivatives, docking studies have been employed to understand their interactions with targets like the colchicine (B1669291) binding site of tubulin and the epidermal growth factor receptor (EGFR), helping to elucidate their mechanism of action as potential anticancer agents. nih.govresearchgate.net

Predicting Physicochemical and ADME Properties: Before synthesis, computational models can estimate critical drug-like properties such as lipophilicity (cLogP), aqueous solubility, bioavailability, and toxicity. nih.govresearchgate.net This "pre-optimization" is particularly valuable for designing libraries of azetidine-based compounds, ensuring they possess favorable pharmacokinetic profiles for specific applications, such as CNS drugs. nih.gov

Molecular Dynamics Simulations: These simulations provide a detailed view of the dynamic behavior of a molecule over time, offering insights into the stability of ligand-receptor complexes and conformational changes that are crucial for biological activity. researchgate.netresearchgate.net

The synergy between computational design and experimental work is leading to a more rational and efficient exploration of azetidine chemical space, enabling the discovery of molecules with optimized properties for a range of applications.

Table 3: Application of Computational Tools in Azetidine Research
Computational Tool/TechniqueApplicationExample in Azetidine ResearchReference
Quantum Chemical Methods (e.g., DFT)Predicting reaction outcomes, electronic properties, and spectroscopic analysis.Predicting successful alkene-oxime pairs for photocatalytic azetidine synthesis. mit.edu
Molecular DockingPredicting ligand-protein binding modes and affinities.Evaluating azetidin-2-one (B1220530) derivatives as inhibitors of tubulin or EGFR. nih.govresearchgate.net
ADME/Tox Prediction ModelsIn silico estimation of absorption, distribution, metabolism, excretion, and toxicity.Screening virtual libraries of azetidine scaffolds to prioritize compounds with CNS-like properties. nih.govresearchgate.net
Molecular Dynamics (MD) SimulationsStudying the stability and dynamics of ligand-receptor complexes.Analyzing the stability of azetidin-2-one derivatives within the active site of EGFR. researchgate.net

Broader Impact in Chemical and Material Science Disciplines

While much of the focus on azetidines is in medicinal chemistry, their unique properties, particularly their ring strain, make them valuable building blocks in materials science and polymer chemistry. The controlled opening of the strained four-membered ring provides a powerful method for creating novel polymers and materials with tailored properties.

A key area of impact is the ring-opening polymerization (ROP) of azetidines. Due to the inherent ring strain, azetidines are prone to cationic ring-opening polymerization (CROP), which can be initiated to form polyamines. utwente.nlresearchgate.net This process is distinct from the polymerization of less-strained heterocycles and offers a route to unique polymer architectures.

The resulting polymers have a wide range of potential applications:

Antimicrobial Materials: Polymers derived from azetidines, particularly those containing quaternary ammonium (B1175870) groups (azetidinium salts), exhibit potent antimicrobial activity. utwente.nlrsc.org These polycations can be incorporated into coatings and surfaces to prevent the growth of bacteria and other microbes. utwente.nlrsc.orgrwth-aachen.de

CO₂ Capture: The high density of amine groups in polyamines produced from azetidines makes them promising materials for carbon dioxide adsorption and capture. utwente.nlrsc.org

Chelation and Water Treatment: These polymers can act as chelating agents, binding to metal ions. This property is useful in wastewater treatment and other environmental remediation applications. utwente.nlrsc.org

Gene Transfection: The cationic nature of these polymers allows them to complex with negatively charged DNA, facilitating its delivery into cells. This makes them valuable as non-viral vectors for gene therapy. utwente.nlrsc.org

Recent research has also explored the anionic ring-opening polymerization (AROP) of N-sulfonylated azetidines. rsc.orgnsf.gov This provides an alternative route to poly(N-sulfonylazetidine)s, which are precursors to valuable polyimines and can lead to polymers with different architectures, such as linear versus branched structures. nsf.gov The ability to control the polymer structure by choosing the polymerization mechanism and monomer substituents opens up new possibilities for designing advanced materials based on the azetidine scaffold.

Table 4: Applications of Azetidine-Derived Polymers
Polymer TypeMethod of SynthesisApplicationReference
Hyperbranched Poly(trimethylenimine) (hbPTMI)Cationic Ring-Opening Polymerization (CROP) of azetidine.Non-viral gene transfection, CO₂ capture, metal chelation. utwente.nl
Polymers with Pendant Azetidinium GroupsPolymerization of monomers with azetidinium salts or post-polymerization modification.Antimicrobial and antiviral coatings. utwente.nlrsc.orgrwth-aachen.de
Poly(N-sulfonylazetidine)sAnionic Ring-Opening Polymerization (AROP) of N-sulfonylazetidines.Precursors to linear or branched polyimines for advanced materials. rsc.orgnsf.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Ethoxymethyl)azetidine and its derivatives?

  • Methodological Answer : Synthesis often involves functionalization of the azetidine ring. For example, nucleophilic substitution reactions with ethoxymethyl halides or Mitsunobu reactions using ethoxymethyl alcohols are common. Evidence from azetidine derivative synthesis (e.g., dopamine transporter ligands) highlights the use of palladium catalysts and tert-butyloxycarbonyl (Boc) protection strategies to stabilize intermediates . Solubility data for structurally similar compounds (e.g., Azetidin-3-ylmethanol hydrochloride) suggest using polar aprotic solvents (DMF, DMSO) to enhance reaction efficiency .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key properties include logP (lipophilicity), pKa, and solubility. Experimental determination via HPLC or shake-flask methods is recommended. Computational tools (e.g., Molinspiration, SwissADME) can predict parameters like topological polar surface area (TPSA), which correlates with blood-brain barrier permeability. For example, Azetidin-3-ylmethanol hydrochloride exhibits TPSA = 32.26 Ų and "very soluble" classification in water, methanol, and ethanol .

Q. What analytical techniques are critical for purity assessment and structural elucidation?

  • Methodological Answer : Use NMR (¹H/¹³C) to confirm regioselectivity of ethoxymethyl substitution. LC-MS or GC-MS (e.g., as applied in plant extract analyses) ensures purity and detects byproducts . For enantiomeric resolution, chiral HPLC or capillary electrophoresis is essential, as demonstrated in enantioselective azetidine desymmetrization studies .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in enantioselectivity mechanisms for azetidine derivatives?

  • Methodological Answer : Density functional theory (DFT) calculations and molecular dynamics simulations can identify transition states and activation energies. For example, studies on chiral phosphoric acid-catalyzed reactions reveal that activation via the azetidine nitrogen and thione tautomer (Mode A) has the lowest free energy barrier, explaining enantioselectivity trends . Validate computational results with experimental kinetic data and isotopic labeling.

Q. What strategies address conflicting SAR data in neurotransmitter transporter targeting?

  • Methodological Answer : Discrepancies in dopamine transporter (DAT) affinity among azetidine derivatives may arise from conformational flexibility or off-target binding. Use radioligand displacement assays (e.g., ³H-WIN 35,428 for DAT) to compare binding affinities across analogs. Structural modifications, such as introducing bulkier substituents (e.g., adamantyl groups), can enhance selectivity, as shown in tropane-azetidine hybrid studies .

Q. How can in vitro/in vivo models evaluate the neuroinflammatory activity of this compound derivatives?

  • Methodological Answer : Test compounds in lipopolysaccharide (LPS)-stimulated BV2 microglial cells to measure NLRP3 inflammasome inhibition (e.g., IL-1β ELISA, caspase-1 activity assays). For in vivo validation, use rodent models of neuroinflammation (e.g., MPTP-induced Parkinson’s disease) and assess behavioral outcomes and biomarker levels (e.g., TNF-α, IL-6) .

Q. What experimental designs mitigate reproducibility issues in azetidine-based catalyst systems?

  • Methodological Answer : Document reaction parameters (solvent, temperature, catalyst loading) rigorously. For asymmetric catalysis, replicate conditions from enantioselective desymmetrization studies (e.g., 0°C, 24 hr reaction time with 10 mol% chiral phosphoric acid). Use internal standards (e.g., 1,3,5-trimethoxybenzene) in NMR to quantify yields and ee% .

Data Analysis and Interpretation

Q. How should researchers handle large datasets from azetidine SAR studies?

  • Methodological Answer : Organize raw data (e.g., IC₅₀ values, spectroscopic data) into appendices, with processed data (statistical analyses, dose-response curves) in the main text. Use tools like GraphPad Prism for nonlinear regression and PCA to identify key structural determinants of activity .

Q. What statistical methods validate contradictory results in azetidine bioactivity studies?

  • Methodological Answer : Apply Bayesian meta-analysis to reconcile conflicting data across studies. For example, if one study reports potent NLRP3 inhibition while another shows no effect, evaluate variables like cell type (BV2 vs. THP-1) or compound purity (≥95% by HPLC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.